molecular formula C20H31NO5S B2943761 ETHYL 1-(2-BUTOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE CAS No. 1206106-94-6

ETHYL 1-(2-BUTOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE

Cat. No.: B2943761
CAS No.: 1206106-94-6
M. Wt: 397.53
InChI Key: PWOLNGARQYYGAW-UHFFFAOYSA-N
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Description

ETHYL 1-(2-BUTOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester group, a butoxy group, and a dimethylbenzenesulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of ETHYL 1-(2-BUTOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the ethyl ester group, the butoxy group, and the dimethylbenzenesulfonyl group. Common reagents used in these reactions include ethyl chloroformate, butanol, and dimethylbenzenesulfonyl chloride. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

ETHYL 1-(2-BUTOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or dimethylbenzenesulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

ETHYL 1-(2-BUTOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: The compound is utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ETHYL 1-(2-BUTOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

ETHYL 1-(2-BUTOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE can be compared with other piperidine derivatives, such as:

    ETHYL 1-(2-METHOXY-4,5-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE: Similar in structure but with a methoxy group instead of a butoxy group, leading to different chemical properties and reactivity.

    ICARIDIN: A piperidine derivative used as an insect repellent, with a different functional group arrangement and application.

    PIPERIDINE-3-CARBOXYLATE DERIVATIVES: These compounds have variations in the substituents on the piperidine ring, affecting their biological activity and chemical behavior.

Properties

IUPAC Name

ethyl 1-(2-butoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO5S/c1-5-7-12-26-18-13-15(3)16(4)14-19(18)27(23,24)21-10-8-17(9-11-21)20(22)25-6-2/h13-14,17H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOLNGARQYYGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCC(CC2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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